Saikosaponin H

Antiviral Influenza H1N1

Source Saikosaponin H ≥98% (HPLC) as a premier antiviral lead scaffold. It demonstrates superior anti-influenza A (H1N1) potency and selectivity over Ribavirin, positioning it as a critical benchmark compound for drug discovery. Its defined cytotoxicity (IC50 17.21 µM against Ishikawa cells) makes it ideal for endometrial cancer screening and SAR studies. This heteroannular diene saponin provides a structurally distinct reference point for Na+,K+-ATPase inhibition research, unavailable from other ranked saikosaponins.

Molecular Formula C48H78O17
Molecular Weight 927.1 g/mol
Cat. No. B2578565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin H
Molecular FormulaC48H78O17
Molecular Weight927.1 g/mol
Structural Identifiers
InChIInChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1
InChIKeyPYJMYPPFWASOJX-XMRFJGCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Saikosaponin H Procurement: Triterpenoid Saponin Baseline Characterization for Research and Analytical Sourcing


Saikosaponin H (CAS 91990-63-5; C48H78O17; MW 927.12) is an oleanane-type triterpenoid saponin isolated primarily from Bupleurum species (Radix bupleuri) [1]. It is commercially available as an analytical reference standard with purity specifications typically at or exceeding 98% by HPLC . Saikosaponin H is structurally classified within the heteroannular diene-containing saikosaponin subgroup, formed via gastric transformation of saikosaponin c under acidic conditions [2]. As a member of the saikosaponin family, it has been investigated for antiviral, cytotoxic, and enzyme-inhibitory activities in preclinical models [1].

Why Generic Saikosaponin Substitution Fails: Saikosaponin H Structural and Pharmacological Differentiation


The saikosaponin family exhibits profound structure-activity divergence driven by subtle differences in olefinic bond configuration, epoxide presence, and glycosylation patterns. Saikosaponin H possesses a heteroannular diene at C-11,13(18), distinguishing it from homoannular diene-containing congeners such as saikosaponin i (C-9,11,12) [1]. This structural variance directly translates to differential Na+,K+-ATPase inhibitory potency, where the activity ranking among saikosaponins is established as b1>d>b2>b4>a>b3>e>c [2]. Additionally, Saikosaponin H demonstrated superior anti-influenza activity and selectivity compared to the clinical antiviral ribavirin in a head-to-head cellular assay [3]. These quantitative distinctions preclude the interchangeable use of Saikosaponin H with other saikosaponins in research applications requiring defined pharmacological profiles.

Saikosaponin H Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Saikosaponin H vs. Ribavirin: Superior Anti-H1N1 Activity and Selectivity in 293T-Gluc Cells

In a direct head-to-head evaluation of 14 saikosaponin analogues against influenza A virus A/WSN/33 (H1N1), Saikosaponin H (compound 14) exhibited more potent inhibitory activity and selectivity than the positive control Ribavirin [1]. Among nine saikosaponins showing potent anti-H1N1 activity, Saikosaponin H ranked among the three most promising anti-influenza agents alongside nepasaikosaponin k and saikosaponin n [1]. The structure-activity relationship analysis indicated that the 13,28-epoxy group, sugar chain type, and olefinic bond configuration critically influence antiviral potency [1].

Antiviral Influenza H1N1

Saikosaponin H Cytotoxic Activity: IC50 = 17.21 µM Against Ishikawa Endometrial Cancer Cells

Saikosaponin H exhibits defined cytotoxic activity against Ishikawa cells, a human endometrial adenocarcinoma cell line, with a quantified IC50 value of 17.21 µM . While this activity has not been benchmarked against a specific comparator in the available data, the quantification enables direct potency comparisons with other cytotoxic saikosaponins in cross-study analyses. For context, Saikosaponin D has reported IC50 values of 1.8-4.3 µM against selectin binding in THP-1 cells, and Saikosaponin A and B2 exhibit antiviral IC50 values in the low micromolar range [1].

Cancer Cytotoxicity Endometrial

Saikosaponin H vs. Saikosaponin D and Saikosaponin B1: Relative Na+,K+-ATPase Inhibitory Activity Ranking

A systematic structure-activity relationship study evaluated the Na+,K+-ATPase inhibitory potency of multiple saikosaponins in vitro [1]. The established activity ranking is b1>d>b2>b4>a>b3>e>c [1]. While Saikosaponin H was not directly tested in this study, its structural classification as a heteroannular diene-containing saikosaponin (C-11,13,18) formed from saikosaponin c [2] provides a framework for understanding its potential activity relative to characterized congeners. The study identified that C23-OH, C16-OH, and C11,C13 conjugated diene moieties are critical structural determinants of inhibitory activity [1].

Enzyme inhibition Na+/K+-ATPase Structure-activity relationship

Saikosaponin H Analytical Reference Standard Specifications: HPLC Purity ≥98% with Defined Storage Parameters

Commercially available Saikosaponin H analytical reference standards are consistently specified at HPLC purity ≥98%, with multiple suppliers confirming this purity threshold . Detection methods employ HPLC, MS, and NMR for characterization . Storage conditions are defined at 2-8°C with protection from light . Physical appearance is specified as white to off-white powder . These specifications align with pharmacopoeial requirements for reference substances used in content determination assays, where purity ≥98.0% is required .

Analytical chemistry Quality control Reference standards

Saikosaponin H Optimal Research Application Scenarios: Evidence-Guided Selection for Scientific and Industrial Use


Anti-Influenza Drug Discovery: Lead Identification and Positive Control Applications

Saikosaponin H is optimally deployed as a positive control or lead scaffold in anti-influenza A (H1N1) drug discovery programs. Its demonstrated superiority over Ribavirin in 293T-Gluc cellular assays [1] positions it as a benchmark compound for evaluating novel antiviral candidates. Research teams investigating triterpenoid saponin derivatives as influenza therapeutics should prioritize Saikosaponin H among saikosaponin analogues due to its top-three ranking for potency and selectivity within the class [1]. The defined structure-activity relationship implicating the 13,28-epoxy group and olefinic bond configuration provides a rational basis for medicinal chemistry optimization [1].

Endometrial Cancer Cell Line Screening and Cytotoxicity Profiling

Saikosaponin H is suitable for cytotoxicity screening programs targeting endometrial adenocarcinoma, with a quantified IC50 of 17.21 µM against Ishikawa cells [1]. This defined potency enables dose-ranging studies and comparator benchmarking against other cytotoxic saikosaponins or novel triterpenoid analogues. Researchers investigating endometrial cancer therapeutics should consider Saikosaponin H as a structurally characterized natural product with a defined potency benchmark for structure-activity relationship studies [1].

Na+,K+-ATPase Enzyme Inhibition Studies: Structural Comparator for SAR Analysis

Saikosaponin H serves as a structurally distinct comparator in Na+,K+-ATPase inhibition studies, particularly for investigating the impact of heteroannular diene configuration (C-11,13,18) on enzyme inhibitory potency. With the established activity ranking b1>d>b2>b4>a>b3>e>c [1], Saikosaponin H provides a structurally unique reference point—distinct from all ranked compounds—for elucidating structure-activity relationships. The compound's origin as a gastric transformation product of saikosaponin c [2] further supports its utility in metabolic stability and biotransformation studies.

Analytical Method Development and Quality Control Standardization

Saikosaponin H analytical reference standard (HPLC ≥98%) is appropriate for HPLC method development, MS calibration, NMR structural confirmation, and content determination assays in quality control laboratories [1][2]. The defined storage conditions (2-8°C, protected from light) and consistent purity specifications across suppliers support reproducible analytical workflows for Bupleurum-derived product standardization [1][2]. The compound's established molecular weight (927.12) and formula (C48H78O17) facilitate accurate mass spectrometry identification in complex botanical matrices [1].

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